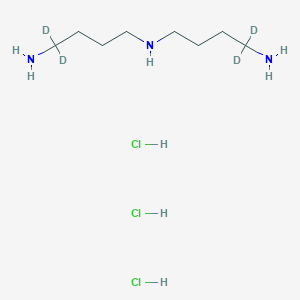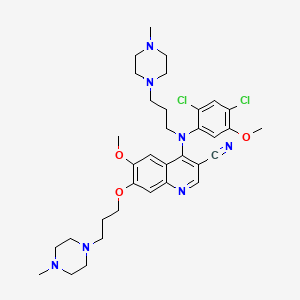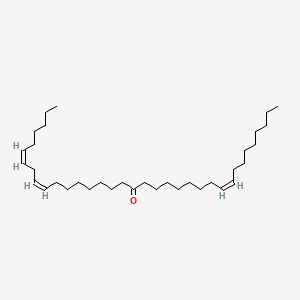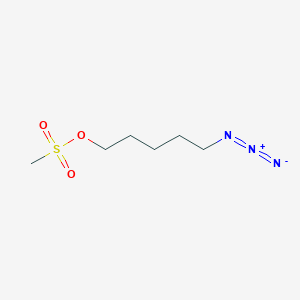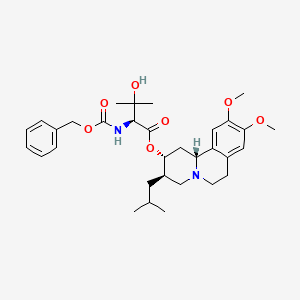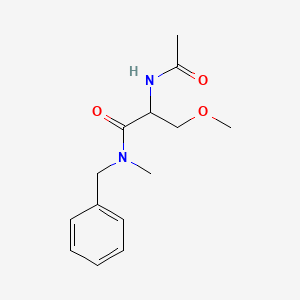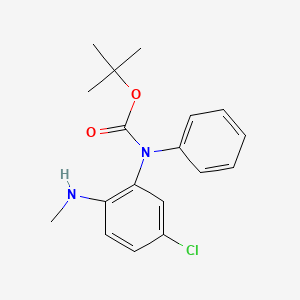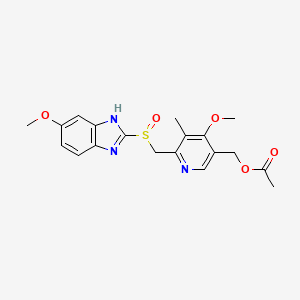
5-Hydroxy Acetate Omeprazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Acetate Omeprazole involves several steps, starting with the preparation of omeprazole. One common method includes the reaction of a reactive pyridine derivative with a substituted benzimidazole . The introduction of the hydroxy group is typically achieved through hydroxylation reactions using specific reagents and conditions. The acetate group is then introduced via acetylation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy Acetate Omeprazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, reverting to its parent structure.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy Acetate Omeprazole has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving proton pumps.
Wirkmechanismus
The mechanism of action of 5-Hydroxy Acetate Omeprazole involves the inhibition of the H+/K±ATPase enzyme system found at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, providing relief from acid-related disorders .
Vergleich Mit ähnlichen Verbindungen
Esomeprazole: The S-isomer of omeprazole, known for its improved pharmacokinetic properties.
Lansoprazole: Another PPI with a similar mechanism of action but different metabolic pathways.
Pantoprazole: A PPI with a longer duration of action compared to omeprazole.
Uniqueness: These modifications improve its absorption, distribution, metabolism, and excretion (ADME) profile, making it a potentially more effective treatment option for acid-related disorders .
Eigenschaften
Molekularformel |
C19H21N3O5S |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl acetate |
InChI |
InChI=1S/C19H21N3O5S/c1-11-17(20-8-13(18(11)26-4)9-27-12(2)23)10-28(24)19-21-15-6-5-14(25-3)7-16(15)22-19/h5-8H,9-10H2,1-4H3,(H,21,22) |
InChI-Schlüssel |
RJFDGYTUFFTRFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)COC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)
![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)
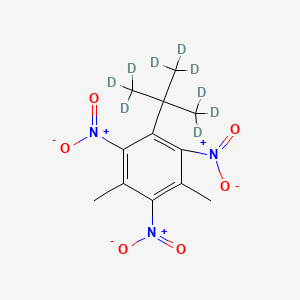
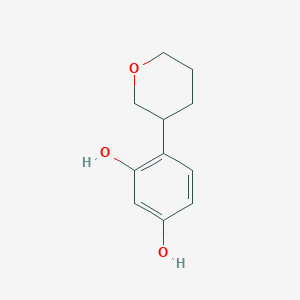
![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)
